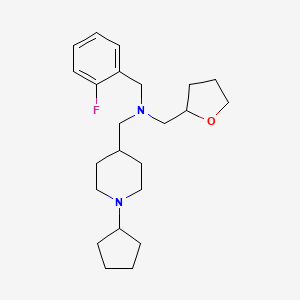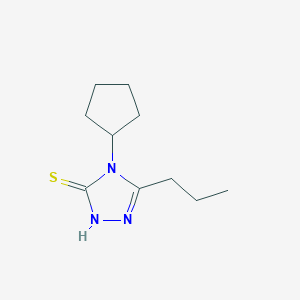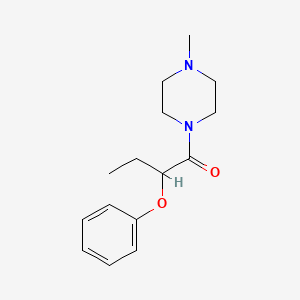![molecular formula C15H19FN2O5S B6124691 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B6124691.png)
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine, also known as FS-115, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and cell cycle progression. In cardiovascular diseases, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In neurological disorders, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to modulate the activity of various neurotransmitter receptors, including N-methyl-D-aspartate (NMDA) receptors and gamma-aminobutyric acid (GABA) receptors.
Biochemical and Physiological Effects:
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been found to induce apoptosis and cell cycle arrest, which could potentially lead to the inhibition of tumor growth and proliferation. In cardiovascular diseases, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have anti-inflammatory and anti-thrombotic effects, which could potentially prevent the development of atherosclerosis and thrombosis. In neurological disorders, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been investigated for its neuroprotective properties and potential as a treatment for Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potent and selective activity against various targets, making it a promising therapeutic agent. Another advantage is that it can be synthesized relatively easily and with high purity. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in different contexts. Another limitation is that its potential side effects and toxicity have not been fully characterized, which could limit its clinical use.
Orientations Futures
There are several future directions for the study of 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine. One direction is to further investigate its mechanism of action and optimize its use in different contexts, such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to explore its potential as a therapeutic agent in other fields, such as infectious diseases and autoimmune diseases. Additionally, further research is needed to fully characterize its potential side effects and toxicity, in order to assess its safety and efficacy for clinical use.
Méthodes De Synthèse
The synthesis of 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine involves multiple steps, including the reaction of 2-fluoro-5-nitrobenzenesulfonyl chloride with morpholine, followed by reduction with sodium dithionite. The resulting product is then treated with acetic anhydride and triethylamine to yield 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine. The purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been studied for its potential as a therapeutic agent in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular diseases, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been found to have anti-inflammatory and anti-thrombotic effects, which could potentially prevent the development of atherosclerosis and thrombosis. In neurological disorders, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been investigated for its neuroprotective properties and potential as a treatment for Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-13-2-1-12(15(19)17-3-7-22-8-4-17)11-14(13)24(20,21)18-5-9-23-10-6-18/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKELDEGRPQZKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Fluoro-3-(morpholin-4-ylsulfonyl)phenyl](morpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B6124614.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone](/img/structure/B6124626.png)

![N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6124640.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B6124642.png)
![N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine](/img/structure/B6124665.png)
![2-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B6124669.png)


![4-ethyl-3-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperazinone trifluoroacetate](/img/structure/B6124682.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-{[1-(1-piperidinyl)cyclopentyl]methyl}acetamide](/img/structure/B6124684.png)
![1'-(3-methoxyphenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine](/img/structure/B6124695.png)
![N-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6124697.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6124704.png)